molecular formula C10H4Cl2INO2 B2704981 3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 65833-15-0

3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2704981
CAS No.: 65833-15-0
M. Wt: 367.95
InChI Key: WMMCLUFYOCLDJZ-UHFFFAOYSA-N
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Description

3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes both halogenated phenyl and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the halogenation of a pyrrole precursor followed by the introduction of the iodophenyl group. One common method includes:

    Halogenation: Starting with a pyrrole derivative, chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Iodination: The chlorinated pyrrole is then reacted with an iodinated benzene derivative in the presence of a catalyst like copper(I) iodide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of halogen groups.

    Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated phenyl and pyrrole rings allow the compound to bind to active sites, potentially inhibiting or modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione: Lacks the iodophenyl group, which may affect its reactivity and applications.

    1-(4-iodophenyl)-1H-pyrrole-2,5-dione: Lacks the dichloro substitution, potentially altering its chemical properties and biological activity.

Uniqueness

3,4-dichloro-1-(4-iodophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of both dichloro and iodophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-dichloro-1-(4-iodophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2INO2/c11-7-8(12)10(16)14(9(7)15)6-3-1-5(13)2-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMCLUFYOCLDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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